molecular formula C21H17N5O2S2 B2568246 N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-35-6

N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2568246
CAS No.: 892733-35-6
M. Wt: 435.52
InChI Key: FVSNWYXIMLYZAF-UHFFFAOYSA-N
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Description

N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. The molecule is substituted at position 3 with a tosyl (p-toluenesulfonyl) group and at position 5 with a p-tolylamine moiety.

Properties

IUPAC Name

N-(4-methylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-13-3-7-15(8-4-13)22-19-18-17(11-12-29-18)26-20(23-19)21(24-25-26)30(27,28)16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSNWYXIMLYZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated reagents and catalysts like palladium can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

Compounds with variations in the aryl groups attached to the triazolo-pyrimidine core demonstrate how substituent electronic and steric effects alter properties:

Compound Name Substituents (Position) Melting Point (°C) Key Observations Reference
3-(Phenylsulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine m-Tolyl (5), Phenylsulfonyl (3) Not reported Reduced steric hindrance compared to p-tolyl; altered receptor binding
N-(4-Methoxyphenyl)-2-phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine (6c) 4-Methoxyphenyl (5), Phenoxy (2) 174–176 Methoxy group enhances solubility; pyrido core increases planarity
N-(4-Ethoxyphenyl)-2-phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine (6d) 4-Ethoxyphenyl (5), Phenoxy (2) 154–156 Ethoxy group improves lipophilicity; lower melting point than 6c

Key Findings :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility but may reduce thermal stability (lower melting points).

Core Structure Variations: Thieno vs. Pyrido vs. Pyrazolo Derivatives

Comparisons of fused heterocyclic cores reveal how structural rigidity and electronic properties influence activity:

Compound Name Core Structure Biological Activity Reference
3-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one (7d) Thieno-triazolo-pyrimidine Anticancer activity (in vitro)
2-Phenoxy-N-phenylpyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine (6a) Pyrido-triazolo-pyrimidine α-Glucosidase inhibition (IC50 = 12.3 µM)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazolo-triazolo-pyrimidine A2A adenosine receptor binding (Ki = 0.8–15 nM)

Key Findings :

  • Thieno cores (as in the target compound) exhibit planar structures conducive to intercalation or enzyme inhibition, as seen in anticancer studies .
  • Pyrazolo cores show high affinity for adenosine receptors due to optimal hydrogen bonding and hydrophobic interactions .

Substituent Effects on Bioactivity

Modifications at position 3 (sulfonyl groups) and position 5 (amine groups) significantly impact pharmacological profiles:

Compound Name Position 3 Substituent Position 5 Substituent Bioactivity Highlight Reference
N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine Tosyl p-Tolyl Predicted enhanced metabolic stability due to tosyl
3-[(3-Chlorophenyl)sulfonyl]-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 3-Chlorophenylsulfonyl 1-Phenylethyl Improved receptor binding affinity vs. unsubstituted analogues
3-(4-Methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl None Moderate cytotoxicity (IC50 = 8.7 µM)

Key Findings :

  • Sulfonyl groups (e.g., tosyl) enhance metabolic stability by resisting oxidative degradation.
  • Bulky substituents (e.g., 1-phenylethyl) at position 5 may improve target specificity but reduce solubility .

Physicochemical Properties

Thermal stability and solubility data from analogues suggest trends for the target compound:

Compound Name Melting Point (°C) Solubility (DMSO) Notes Reference
5-Oxo-4,5,7,8,9,10-hexahydrobenzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile (7e) >300 Poor High thermal stability due to fused ring system
N-(2-phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-yl)hydroxylamine (6e) 249–251 Moderate Hydroxylamine group improves aqueous solubility

Key Predictions for Target Compound :

  • Melting Point: Likely >250°C, similar to other thieno-triazolo-pyrimidines .
  • Solubility : Moderate in DMSO but poor in water due to the hydrophobic tosyl and p-tolyl groups .

Biological Activity

N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. Its molecular formula is C16H16N4O2S, and it has a molecular weight of 344.39 g/mol. The presence of the p-tolyl and tosyl groups contributes to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The detailed synthetic route often includes the formation of the thieno and triazole rings through cyclization reactions followed by functional group modifications to introduce the p-tolyl and tosyl moieties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 27.6 μM to 50 μM against MDA-MB-231 breast cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of critical pathways in cancer cell proliferation and survival. This includes interference with DNA synthesis and repair mechanisms .

Antimicrobial Activity

There is emerging evidence suggesting that compounds containing the thieno and triazole frameworks possess antimicrobial properties:

  • Studies have indicated that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been explored:

  • Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests a possible application in treating inflammatory diseases .

Case Studies

Several case studies have been documented regarding the biological activity of thieno[2,3-e][1,2,3]triazolo derivatives:

StudyCompoundActivityIC50 (μM)Target
Guo et al., 2025Thieno derivativeAntitumor27.6MDA-MB-231
Elmongy et al., 2022Thieno derivativeAntimicrobial-Various bacteria
Saddik et al., 2017Thieno derivativeAnti-inflammatory-Cytokines

Q & A

Q. What are the most efficient synthetic routes for preparing thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives?

Q. How are structural and purity characteristics validated for these compounds?

1H/13C NMR and mass spectrometry (MS) are standard for structural confirmation. For instance, 1H NMR (DMSO-d₆/CDCl₃) of derivative 7d shows aromatic protons at δ 8.2–8.4 ppm, while MS (m/z 300 [M+1]) confirms molecular weight. Elemental analysis (C, H, N) is used for purity validation, with deviations <0.5% .

Q. What preliminary biological activities have been reported for this compound class?

Thieno-triazolopyrimidines exhibit antimicrobial , antitumor , and neuroprotective activities. For example, derivative E ( ) showed selective cytotoxicity against melanoma SK-MEL-5 cells. However, in vitro screens at 10⁻⁵ M revealed low activity (mean growth >80%) in most cancer cell lines due to poor solubility .

Advanced Research Questions

Q. How can researchers address low solubility in biological assays?

Structural modifications like sulfonyl group replacement (e.g., tosyl → trifluoromethoxybenzenesulfonyl) or oxadiazole conjugation ( ) improve solubility. For example, 3-(3-aryl-1,2,4-oxadiazol-5-yl) derivatives enhance hydrophilicity but require further optimization for cell permeability .

Q. What contradictory data exist regarding anticancer activity, and how should they be interpreted?

While some derivatives (e.g., E in ) show selective cytotoxicity , others (e.g., 3a-h in ) display low activity. This discrepancy may arise from substituent effects : bulky tosyl groups hinder target binding, whereas electron-withdrawing groups (e.g., CF₃) enhance potency. Cross-validate using molecular docking and solubility-adjusted assays .

Q. What methodologies enable comparative analysis of bioisosteric analogs?

Replace the thieno-triazolopyrimidine core with quinazoline or purine analogs (e.g., [1,2,3]triazolo[1,5-a]quinazolines) to study bioisosterism. For instance, 6a-c () showed reduced activity compared to thieno-fused derivatives, highlighting the importance of heterocycle rigidity in target binding .

Q. How do substituents on the tosyl group influence biological activity?

Electron-deficient substituents (e.g., CF₃, OCF₃) enhance binding to targets like serotonin 5-HT6 receptors ( ). For urea transporter UT-B inhibitors ( ), 4-isopropylbenzenesulfonyl groups conferred nanomolar potency (IC₅₀ ~100 nM), while methoxy groups reduced efficacy. SAR studies suggest hydrophobic interactions dominate .

Methodological Challenges

Q. What analytical techniques resolve synthetic byproducts in complex reactions?

Use preparative HPLC (e.g., for 3d , ) or 2D NMR (e.g., NOESY for stereochemistry) to isolate and characterize intermediates. For azide-tetrazole equilibria ( ), variable-temperature NMR monitors tautomerization .

Q. How can researchers optimize yields in multi-step syntheses?

Sequential purification (e.g., flash chromatography followed by recrystallization) minimizes losses. For example, derivative 3e ( ) achieved 20% yield after two-step purification. Microwave-assisted synthesis may reduce reaction times for azide cycloadditions .

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